An In-depth Technical Guide to NI-57: A Selective BRPF Bromodomain Inhibitor
An In-depth Technical Guide to NI-57: A Selective BRPF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NI-57, a potent and selective chemical probe for the bromodomain and plant homeodomain (PHD) finger-containing (BRPF) family of proteins. Initially misidentified in broader searches as a BET inhibitor, NI-57 is a critical tool for investigating the biological roles of BRPF1, BRPF2, and BRPF3, which are scaffolding proteins in histone acetyltransferase (HAT) complexes.
Core Concepts and Mechanism of Action
NI-57 is a small molecule inhibitor that selectively targets the bromodomains of the BRPF family. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription. The BRPF family of proteins (BRPF1, BRPF2, and BRPF3) act as scaffolds for MYST histone acetyltransferase (HAT) complexes, which are involved in chromatin remodeling and transcriptional activation.
By binding to the acetyl-lysine binding pocket of BRPF bromodomains, NI-57 competitively inhibits the interaction between BRPF proteins and acetylated histones. This displacement disrupts the recruitment of MYST HAT complexes to chromatin, thereby modulating the expression of target genes. This mechanism makes NI-57 a valuable tool for dissecting the specific functions of BRPF-containing HAT complexes in various cellular processes.
Quantitative Data
The following tables summarize the binding affinity and inhibitory potency of NI-57 against BRPF bromodomains and its selectivity over other bromodomain families.
Table 1: Binding Affinity (Kd) of NI-57 for BRPF Bromodomains
| Target | Method | Kd (nM) |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | 31[1][2] |
| BRPF2 | Isothermal Titration Calorimetry (ITC) | 108[1][2] |
| BRPF3 | Isothermal Titration Calorimetry (ITC) | 408[1][2] |
Table 2: Inhibitory Concentration (IC50) of NI-57
| Target | Method | IC50 (nM) |
| BRPF1 | BAST | 3.1[3] |
| BRPF2 (BRD1) | BAST | 46[3] |
| BRPF3 | BAST | 140[3] |
Table 3: Selectivity Profile of NI-57
| Bromodomain Target | Selectivity over BRPF1B |
| BRD9 | >32-fold[2] |
| Other non-Class IV bromodomains | High selectivity[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following protocols are based on the primary literature describing NI-57.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (Kd) of NI-57 to BRPF bromodomains.
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Objective: To measure the thermodynamic parameters of binding between NI-57 and BRPF bromodomains.
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Materials:
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Purified recombinant BRPF1B, BRPF2, or BRPF3 protein.
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NI-57 compound.
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ITC instrument (e.g., MicroCal ITC200).
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ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
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Procedure:
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Prepare a solution of the BRPF bromodomain protein in the ITC buffer at a concentration of approximately 10-20 µM.
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Prepare a solution of NI-57 in the same buffer at a concentration of approximately 100-200 µM.
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Load the protein solution into the sample cell of the ITC instrument.
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Load the NI-57 solution into the injection syringe.
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Perform a series of injections of the NI-57 solution into the protein solution while monitoring the heat change.
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Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
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Fluorescence Recovery After Photobleaching (FRAP)
FRAP assays are used to assess the ability of NI-57 to disrupt the interaction of BRPF proteins with chromatin in living cells.
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Objective: To measure the effect of NI-57 on the mobility of BRPF2 in the nucleus, as an indicator of chromatin binding.
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Materials:
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Human cells (e.g., U2OS) stably expressing GFP-tagged full-length BRPF2.
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NI-57 compound.
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Confocal microscope with FRAP capabilities.
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Cell culture reagents.
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Procedure:
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Plate the GFP-BRPF2 expressing cells on glass-bottom dishes.
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Treat the cells with NI-57 at a concentration of 1 µM or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
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Identify a region of interest (ROI) within the nucleus of a cell.
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Acquire a pre-bleach image of the ROI.
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Use a high-intensity laser to photobleach the GFP signal within the ROI.
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Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
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Analyze the fluorescence recovery curve to determine the mobile fraction and the half-time of recovery. An accelerated FRAP recovery in the presence of NI-57 indicates displacement of BRPF2 from chromatin[1].
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Signaling Pathways and Cellular Effects
NI-57's inhibition of BRPF bromodomains has significant downstream effects on gene regulation and cellular processes. The disruption of BRPF-containing MYST HAT complexes leads to altered histone acetylation patterns and subsequent changes in gene expression.
One notable cellular effect of NI-57 is the inhibition of osteoclast differentiation. RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into osteoclasts is inhibited by NI-57[2]. This suggests a role for BRPF-mediated gene regulation in skeletal biology.
Below are diagrams illustrating the mechanism of action of NI-57 and a typical experimental workflow.
Caption: Mechanism of NI-57 action on BRPF-mediated gene expression.
Caption: Experimental workflow for a FRAP assay to assess NI-57 activity.
